N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide
Description
This compound is a sulfonamide-functionalized butanamide derivative characterized by a central butanamide backbone. Key structural features include:
- A 1-hydroxy-2-methylpropan-2-yl substituent at the terminal amide nitrogen, which introduces a branched hydroxyalkyl group that may enhance solubility and influence stereoelectronic interactions.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13-7-9-14(10-8-13)23(21,22)18(4)11-5-6-15(20)17-16(2,3)12-19/h7-10,19H,5-6,11-12H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOPXSWFBJWXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride, 2-amino-2-methyl-1-propanol, and butanoyl chloride.
Step 1 Formation of the Sulfonamide: The reaction between 4-methylbenzenesulfonyl chloride and 2-amino-2-methyl-1-propanol in the presence of a base like triethylamine forms the sulfonamide intermediate.
Step 2 Amidation: The sulfonamide intermediate is then reacted with butanoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted amides or sulfonamides.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-containing butanamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Sulfonamide Variations: The target compound shares the methyl[(4-methylphenyl)sulfonyl]amino group with ’s thiazol derivative. However, the hydroxyalkyl substituent in the target may improve aqueous solubility compared to the thiazole ring, which is typically more lipophilic . ’s pyrimidinylamino sulfonamide analog introduces a heterocyclic amine, likely enhancing binding to nucleotide-dependent enzymes (e.g., kinases) compared to the simpler methylphenyl group in the target .
Biological Activity: The pyrrolidinylsulfonyl group in ’s compound suggests higher blood-brain barrier penetration, contrasting with the target’s polar hydroxy group, which may limit CNS access .
Synthetic Pathways :
- The synthesis of sulfonamide derivatives often involves tosyl group substitution (e.g., azide substitution in ). The target compound’s hydroxyalkyl group may require protective-group strategies during synthesis to prevent undesired side reactions .
Research Implications and Limitations
- Data Gaps : Direct bioactivity or pharmacokinetic data for the target compound are absent in the provided evidence. Extrapolations are based on structural analogs.
- Structural Optimization : Replacing the hydroxy group with a thiazole () or pyrimidine () could tailor the compound for specific therapeutic targets.
- Safety Considerations : Sulfonamide derivatives may carry risks of hypersensitivity; substituent choice (e.g., hydroxy vs. chloro groups) could mitigate this .
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, also known by its CAS number 765922-41-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H26N2O4S
- Molecular Weight : 342.46 g/mol
This compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antidiabetic properties.
Antidiabetic Properties
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in the digestion of carbohydrates, and their inhibition can lead to lower blood glucose levels, making such compounds valuable in managing diabetes.
Case Study: Inhibition of α-Amylase and α-Glucosidase
A study conducted on related compounds demonstrated their effectiveness as reversible mixed noncompetitive inhibitors of both α-amylase and α-glucosidase. This suggests that this compound could similarly function, providing a basis for further investigation into its antidiabetic potential .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Antioxidants are vital for neutralizing free radicals in the body, which can cause oxidative stress and contribute to various diseases. Compounds with similar structures have shown promising results in scavenging free radicals, indicating that this compound may possess comparable antioxidant properties.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research on sulfonamide derivatives has revealed their ability to modulate inflammatory pathways, suggesting that this compound could exhibit similar effects. This property could make it beneficial in treating conditions characterized by chronic inflammation.
Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes. These studies provide insights into how the compound interacts at the molecular level, further elucidating its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
